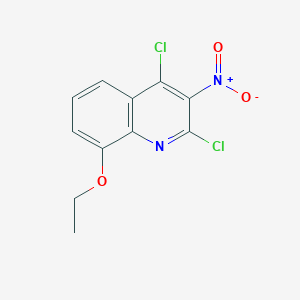
2,4-Dichloro-8-ethoxy-3-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-8-ethoxy-3-nitroquinoline is a chemical compound with the molecular formula C11H8Cl2N2O3 and a molecular weight of 287.10 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms, an ethoxy group, and a nitro group attached to the quinoline ring. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
The synthesis of 2,4-Dichloro-8-ethoxy-3-nitroquinoline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency. These methods often involve the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Análisis De Reacciones Químicas
2,4-Dichloro-8-ethoxy-3-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 2,4-dichloro-8-ethoxy-3-aminoquinoline .
Aplicaciones Científicas De Investigación
2,4-Dichloro-8-ethoxy-3-nitroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-8-ethoxy-3-nitroquinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. Additionally, the quinoline ring structure is known to intercalate with DNA, potentially disrupting cellular processes .
Comparación Con Compuestos Similares
2,4-Dichloro-8-ethoxy-3-nitroquinoline can be compared with other quinoline derivatives, such as:
2,4-Dichloroquinoline: Lacks the ethoxy and nitro groups, making it less versatile in terms of chemical reactivity.
8-Ethoxyquinoline: Lacks the chlorine and nitro groups, which may affect its biological activity.
3-Nitroquinoline: Lacks the chlorine and ethoxy groups, which may influence its chemical properties and reactivity
The presence of both chlorine and nitro groups in this compound makes it unique, as these functional groups can participate in a variety of chemical reactions, enhancing its utility in research and industrial applications .
Propiedades
Fórmula molecular |
C11H8Cl2N2O3 |
|---|---|
Peso molecular |
287.10 g/mol |
Nombre IUPAC |
2,4-dichloro-8-ethoxy-3-nitroquinoline |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-2-18-7-5-3-4-6-8(12)10(15(16)17)11(13)14-9(6)7/h3-5H,2H2,1H3 |
Clave InChI |
ZRCDYTHSTMCRGD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=C1N=C(C(=C2Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzo[1,3]dioxol-5-yl-2,3-dihydro-imidazo[2,1-a]isoquinoline](/img/structure/B11841854.png)
![tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B11841863.png)
![8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11841865.png)

![Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841873.png)

![[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione](/img/structure/B11841882.png)
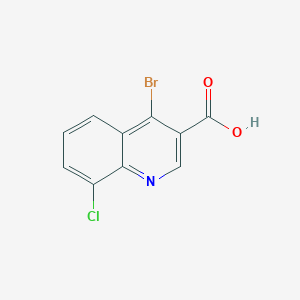
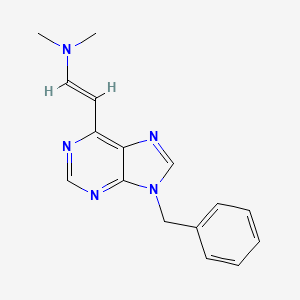
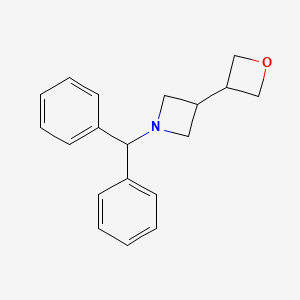


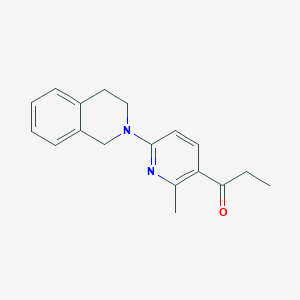
![8-[(Diethylamino)methyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11841942.png)
